molecular formula C13H16N2O2 B3025537 N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide CAS No. 1008201-89-5

N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide

Cat. No. B3025537
M. Wt: 232.28 g/mol
InChI Key: VXMJQEZOUHNYDZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

Synthesis Analysis

The synthesis of this compound involves the reaction of N-(3,5-dimethylphenyl)-α-methyl-β-alanines with ethyl acetoacetate . This reaction yields 1-(3,5-dimethylphenyl)-2,5-dimethyl-1,4,5,6-tetrahydro-4(1H)pyridones . The structure of the synthesized product has been confirmed using spectroscopic techniques , including ¹H-NMR , ¹³C-NMR , and IR spectroscopy .


Molecular Structure Analysis

The molecular structure of N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide has been determined by single crystal X-ray diffraction . This analysis provides detailed information about the arrangement of atoms in the compound .


Chemical Reactions Analysis

The compound can participate in various chemical reactions, including transmetalation in Suzuki–Miyaura cross-coupling reactions. In these reactions, the boron group transfers to palladium, forming new carbon–carbon bonds. The specific mechanisms of transmetalation are currently understood and play a crucial role in the success of Suzuki–Miyaura coupling .

properties

IUPAC Name

N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H16N2O2/c1-8-5-9(2)7-10(6-8)14-13(17)11-3-4-12(16)15-11/h5-7,11H,3-4H2,1-2H3,(H,14,17)(H,15,16)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VXMJQEZOUHNYDZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC(=C1)NC(=O)C2CCC(=O)N2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H16N2O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

232.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3,5-dimethylphenyl)-5-oxopyrrolidine-2-carboxamide

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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